Drug Discovery: Researchers have incorporated 2-[(3-Fluorobenzyl)sulfanyl]aniline as a building block in the development of potential kinase inhibitors []. Specifically, it was utilized in synthesizing a series of 4-anilino-3-quinolinecarbonitrile derivatives evaluated for their inhibitory activity against MEK1 kinase.
Fragment-Based Drug Design: Researchers investigated the use of fragment-based drug design by incorporating 2-[(3-Fluorobenzyl)sulfanyl]aniline into a thienopyrimidine scaffold []. This approach aimed to identify novel EGFR tyrosine kinase inhibitors for potential anti-cancer applications.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2